3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one
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Overview
Description
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring and a benzopyranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one typically involves the formation of the thiazole ring followed by its attachment to the benzopyranone structure. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The benzopyranone structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Hantzsch thiazole synthesis and Pechmann condensation, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyranone and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one is unique due to its combination of a thiazole ring and a benzopyranone structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
112779-56-3 |
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Molecular Formula |
C19H13NO3S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]chromen-2-one |
InChI |
InChI=1S/C19H13NO3S2/c1-22-14-8-6-12(7-9-14)15-11-24-19(20-15)25-17-10-13-4-2-3-5-16(13)23-18(17)21/h2-11H,1H3 |
InChI Key |
WYWYNENCOCNENB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SC3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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